Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate
Description
Properties
IUPAC Name |
methyl 4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-22-16(21)11-6-8-12(9-7-11)18-15(20)10-24-17-19-13-4-2-3-5-14(13)23-17/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMQPVOEKCAICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific studies.
Chemical Structure and Properties
- Molecular Formula : C17H14N2O4S
- Molecular Weight : 342.376 g/mol
- IUPAC Name : Methyl 4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzoate
The compound features a benzoxazole moiety linked to a methyl benzoate structure through a sulfanylacetyl group, which is crucial for its biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, disrupting bacterial cell membranes and inhibiting essential enzymatic functions within microbial cells.
- Anticancer Potential : Research indicates that it may have anticancer effects, particularly against colorectal carcinoma, by inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes such as cathepsins B and L, which are involved in protein degradation pathways. This inhibition can lead to enhanced proteostasis and potentially counteract aging-related cellular decline .
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes the findings:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective antifungal |
Anticancer Activity
In vitro studies have demonstrated the compound's potential against cancer cell lines:
Case Studies
-
Case Study on Anticancer Effects :
A study conducted on colorectal cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent against this type of cancer. -
Case Study on Antimicrobial Properties :
In a clinical setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated a notable reduction in bacterial load in treated samples compared to controls, supporting its use in treating resistant infections.
Scientific Research Applications
Antimicrobial Properties
Preliminary studies suggest that methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate exhibits notable antimicrobial activity. The benzoxazole component is particularly effective against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
Research indicates that this compound may possess anticancer properties. Its ability to interact with biological targets such as enzymes and receptors could lead to therapeutic effects against certain cancers. Ongoing investigations aim to elucidate the mechanisms through which it exerts these effects, focusing on its potential to inhibit tumor growth and metastasis .
Applications in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new compounds with enhanced properties. The synthesis typically involves multi-step reactions that require precise control of conditions to ensure high yields.
Synthetic Pathways
The synthesis of this compound generally involves:
- Formation of the benzoxazole ring.
- Introduction of the sulfanyl group.
- Acetylation and subsequent methylation to yield the final product.
Each step must be optimized for reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals significant differences in chemical behavior and biological activity. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzoate | Similar benzoxazole structure but with an ethyl group | Variation in alkyl chain influences solubility and reactivity |
| Methyl 2-[[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | Contains a thiazole ring instead of benzoate | Different heterocyclic framework may affect biological activity |
| Benzothiazole derivatives | Related heterocycles with varying substituents | Often exhibit different pharmacological profiles |
This table illustrates how slight modifications in structure can lead to significant differences in functionality and efficacy, emphasizing the unique potential of this compound within this class of compounds.
Comparison with Similar Compounds
The compound’s structural analogs can be categorized into three groups based on the provided evidence: (1) sulfonylurea methyl benzoate herbicides , (2) benzothiazolyl-azo benzoic acid derivatives , and (3) heterocyclic ester-based agrochemicals . Key comparisons are outlined below:
Structural and Functional Group Analysis
| Compound Class | Core Structure | Key Substituents/Functional Groups | Notable Features |
|---|---|---|---|
| Target Compound | Methyl benzoate | 4-(Benzoxazol-2-ylsulfanyl acetyl)amino | Benzoxazole ring (O/N heterocycle); thioether linkage; acetylated amino group |
| Sulfonylurea Herbicides [5,7] | Methyl benzoate | Sulfonylurea groups (e.g., triazinyl-amino links) | Sulfonyl bridges; triazine rings; high herbicidal activity (ALS inhibitors) |
| Benzothiazolyl-azo Derivatives [6] | Benzoic acid | Azo-linked benzothiazole; phenolic hydroxyl | Azo (-N=N-) bonds; benzothiazole (S/N heterocycle); pH-dependent acidity |
| Pyrimidinyl/Imidazole Esters [7] | Methyl benzoate | Pyrimidine/imidazole substituents | Heterocyclic moieties (N-rich); ester flexibility for agrochemical applications |
Key Observations :
- Heterocyclic Influence : The benzoxazole ring in the target compound differs from benzothiazole (in azo derivatives [6]) by replacing sulfur with oxygen, altering electronic properties (e.g., reduced electron-withdrawing effects) and lipophilicity.
- Functional Group Diversity : Unlike sulfonylurea herbicides [5,7], which rely on sulfonyl-triazine motifs for enzyme inhibition, the target compound’s thioether-acetyl group may confer distinct reactivity or binding modes.
- Synthetic Complexity: Diazotization/coupling routes dominate azo derivatives [6], whereas the target compound likely requires benzoxazole synthesis (e.g., cyclization of o-aminophenols with thioglycolic acid derivatives) followed by acetylation.
Physicochemical and Spectroscopic Properties
- Acidity Constants: Benzothiazolyl-azo benzoic acids [6] exhibit pH-dependent behavior due to phenolic (-OH) and carboxylic (-COOH) protons (pKa ~2–5). The target compound lacks ionizable protons (esterified carboxylate), suggesting higher lipophilicity.
- Spectroscopic Signatures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
